L-Alanine-13C3
Overview
Description
L-Alanine-13C3 is a stable isotope-labeled compound of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and protein structures.
Mechanism of Action
Target of Action
L-Alanine-13C3 is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of L-Alanine are the various enzymes and biochemical pathways involved in protein synthesis and other metabolic functions .
Mode of Action
This compound interacts with its targets by participating in metabolic reactions. As an amino acid, it is incorporated into proteins during protein synthesis. The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .
Biochemical Pathways
L-Alanine is involved in several biochemical pathways. It plays a role in sugar and acid metabolism, contributing to energy production for muscle tissue, the brain, and the central nervous system . The 13C label on this compound allows researchers to trace its involvement in these pathways .
Result of Action
The action of this compound results in its incorporation into proteins and participation in metabolic processes. This can lead to changes in cellular function depending on the specific proteins and pathways involved . The 13C label allows researchers to track these changes .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the presence of other metabolites, the pH of the environment, and the presence of specific enzymes. Understanding these influences can provide valuable insights into the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, L-Alanine-13C3 interacts with various enzymes, proteins, and other biomolecules. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Cellular Effects
This compound: has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of This compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound: is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of This compound and any effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-13C3 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the alanine structure. For example, starting with 13C-labeled glucose, the compound can be synthesized through a series of enzymatic reactions that convert glucose to pyruvate, which is then transaminated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing 13C-labeled glucose or other carbon sources, and the resulting this compound is extracted and purified .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvate.
Reduction: It can be reduced to form alaninol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alaninol
Substitution: Various substituted alanine derivatives depending on the reagent used.
Scientific Research Applications
L-Alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for research and development.
Comparison with Similar Compounds
Similar Compounds
L-Alanine-13C2: Labeled with two carbon-13 atoms.
L-Alanine-1-13C: Labeled with one carbon-13 atom.
L-Alanine-13C3,15N: Labeled with three carbon-13 atoms and one nitrogen-15 atom.
Uniqueness
This compound is unique due to its complete labeling of all three carbon atoms, providing a more detailed and comprehensive analysis in NMR studies compared to partially labeled compounds .
Properties
IUPAC Name |
(2S)-2-amino(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583958 | |
Record name | L-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.072 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-77-8 | |
Record name | L-(~13~C_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is L-Alanine-13C3 used in this research?
A1: this compound serves as a model system to demonstrate the capabilities of a novel two-dimensional solid-state NMR technique []. This technique, which utilizes dipolar recoupling, aims to determine internuclear distances within molecules. this compound, with its known structure and 13C labeling at the C3 position, provides a well-defined system to validate the accuracy and applicability of this NMR method [].
Q2: What specific information about this compound can be obtained using this 2D solid-state NMR technique?
A2: The technique described in the paper focuses on measuring internuclear distances within molecules []. By analyzing the cross-peak buildup curves in the 2D NMR spectra of this compound, researchers can determine distances between the 13C-labeled carbon (C3) and other nuclei in the molecule []. This information is valuable for confirming molecular structures and understanding spatial relationships between atoms in the solid state.
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